molecular formula C8H11NO B13004892 3-(Aminomethyl)-5-methylphenol

3-(Aminomethyl)-5-methylphenol

Cat. No.: B13004892
M. Wt: 137.18 g/mol
InChI Key: LQRKVGJORMOMQO-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-methylphenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-methylphenol typically involves the reaction of 5-methylsalicylaldehyde with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, which is a three-component condensation reaction. The conditions for this reaction generally include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 60°C

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Quinones

    Reduction: Primary amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

3-(Aminomethyl)-5-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-methylphenol involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of key enzymes in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)phenol
  • 5-Methylsalicylaldehyde
  • 3-(Aminomethyl)benzoic acid

Uniqueness

3-(Aminomethyl)-5-methylphenol is unique due to the presence of both an aminomethyl group and a methyl group on the phenol ring This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3-(aminomethyl)-5-methylphenol

InChI

InChI=1S/C8H11NO/c1-6-2-7(5-9)4-8(10)3-6/h2-4,10H,5,9H2,1H3

InChI Key

LQRKVGJORMOMQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)CN

Origin of Product

United States

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